(4-Methylhex-5-en-1-yl)benzene, also known as 4-methyl-1-phenyl-1-hexene, is an organic compound with the molecular formula CH. It features a benzene ring substituted with a 4-methylhex-5-en-1-yl group. The compound is characterized by its unsaturated hydrocarbon structure, which includes a double bond between the fifth and sixth carbon atoms of the hexyl chain. This structural configuration imparts unique chemical properties that are significant in various
Several methods can be employed to synthesize (4-Methylhex-5-en-1-yl)benzene:
(4-Methylhex-5-en-1-yl)benzene has potential applications in:
Interaction studies involving (4-Methylhex-5-en-1-yl)benzene primarily focus on its reactivity with other chemicals rather than biological interactions. The compound's ability to participate in electrophilic substitutions and oxidation reactions suggests it may interact significantly with various reagents in synthetic chemistry.
Several compounds share structural similarities with (4-Methylhex-5-en-1-yl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methylphenylacetylene | CH | Contains a triple bond; used in organic synthesis. |
| 2-Methylstyrene | CH | Similar unsaturation; used in polymer production. |
| 4-Ethylphenol | CH | Hydroxyl group increases reactivity; used as an antioxidant. |
| 3-Hexenylbenzene | CH | Contains a longer alkyl chain; exhibits different physical properties. |
The uniqueness of (4-Methylhex-5-en-1-y)benzene lies in its specific arrangement of methyl and hexenyl groups, which influences its reactivity patterns and potential applications compared to these similar compounds.
The Claisen rearrangement represents a powerful synthetic tool for the formation of carbon-carbon bonds in organic chemistry, particularly useful for synthesizing compounds like (4-Methylhex-5-EN-1-YL)benzene [7]. This sigmatropic rearrangement involves the thermal reorganization of allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds, which can be further transformed into the target molecule [8]. The reaction proceeds through a concerted mechanism with a six-membered cyclic transition state, involving the movement of six electrons in a ring [8] [9].
For the synthesis of (4-Methylhex-5-EN-1-YL)benzene, the aromatic Claisen rearrangement can be employed using benzyl vinyl ethers as starting materials [9]. Unlike the more common allyl aryl ethers used in aromatic Claisen rearrangements, benzyl vinyl ethers offer a direct route to the desired carbon framework [9]. The rearrangement occurs through a concerted [3] [3]-sigmatropic transition state, which has been confirmed through theoretical calculations to have a barrier approximately 4 kcal/mol higher than that for allyl aryl ethers [9].
A specific approach involves the use of benzyl ketene acetals, which undergo rearrangement to form the carbon skeleton needed for (4-Methylhex-5-EN-1-YL)benzene [13]. The regioselectivity of these rearrangements favors 1,2,3-trisubstituted products due to favorable orbital interactions in the transition state [9]. This selectivity is crucial for establishing the correct substitution pattern in the target molecule [13].
| Substrate Type | Transition State Energy (kcal/mol) | Major Product | Yield Range (%) |
|---|---|---|---|
| Benzyl vinyl ether | 40.1 | Linear alkylbenzene | 45-60 |
| Benzyl ketene acetal | 35.5 | Branched alkylbenzene | 65-80 |
| Allyl phenyl ether (comparison) | 29.8 | o-Allylphenol | 70-85 |
Table 1: Comparative analysis of different Claisen rearrangement substrates for the synthesis of alkylbenzene derivatives [9] [13].
The reaction typically requires elevated temperatures (150-250°C) to overcome the activation barrier, and can be conducted in high-boiling solvents such as dimethylformamide or xylene [7] [8]. The resulting products can then be further functionalized to obtain the specific (4-Methylhex-5-EN-1-YL)benzene structure through standard organic transformations [7].
Direct alkylation of aromatic compounds with alkenes represents another traditional approach for synthesizing (4-Methylhex-5-EN-1-YL)benzene [3]. This method involves the reaction between benzene or substituted benzenes and appropriate alkene precursors under specific catalytic conditions [3]. The alkylation process typically follows Friedel-Crafts type mechanisms, where an electrophilic carbon species attacks the aromatic ring [3].
For the synthesis of (4-Methylhex-5-EN-1-YL)benzene, the alkylation can be performed using 4-methylhex-5-ene derivatives with leaving groups that can be activated by catalysts [3]. The reaction generally requires Lewis acid catalysts such as aluminum chloride, iron(III) chloride, or solid acid catalysts like tungsten on zirconia [3]. These catalysts facilitate the formation of carbocation intermediates that subsequently react with the aromatic ring [3].
Cross-coupling reactions offer a more controlled approach to synthesizing (4-Methylhex-5-EN-1-YL)benzene with high regioselectivity [4]. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling or Heck reaction, can be employed to form the carbon-carbon bond between the aromatic component and the alkenyl moiety [12]. These reactions typically involve the coupling of aryl halides with appropriate organometallic reagents or alkenes [12].
| Reaction Type | Catalyst | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct Alkylation | AlCl₃ | 25-100°C, 1-5 h | 40-65 | Moderate |
| Friedel-Crafts | FeCl₃ | 50-150°C, 2-8 h | 45-70 | Moderate to Good |
| Suzuki Coupling | Pd(PPh₃)₄ | 60-100°C, 6-24 h | 70-85 | Excellent |
| Heck Reaction | Pd(OAc)₂ | 80-120°C, 12-48 h | 65-80 | Good to Excellent |
Table 2: Comparison of different alkylation and cross-coupling methods for (4-Methylhex-5-EN-1-YL)benzene synthesis [3] [4] [12].
Recent advances in cross-coupling methodologies have enabled more efficient synthesis of (4-Methylhex-5-EN-1-YL)benzene through the development of new catalyst systems and reaction conditions [4]. For instance, the hydrobenzylation of alkenes using a single iron porphyrin catalyst has been reported to effectively cross-couple styrenes and benzyl bromides via iterative outer-sphere steps [4]. This approach is particularly valuable as it avoids the need for exogenous oxidants, resulting in simpler and more scalable conditions [4].
Transition metal catalysis has emerged as a powerful strategy for the selective synthesis of (4-Methylhex-5-EN-1-YL)benzene through alkene functionalization [15]. These methods typically involve the coordination of the alkene to a transition metal center, followed by insertion into a metal-carbon bond and subsequent functionalization [15]. Various transition metals, including palladium, ruthenium, nickel, and iron, have been employed for these transformations [15] [16].
Palladium-catalyzed reactions are particularly effective for the synthesis of (4-Methylhex-5-EN-1-YL)benzene [18]. The mechanism often involves the initial formation of a π-complex between the palladium catalyst and the alkene, followed by insertion into a palladium-aryl bond [18]. This insertion can occur with high regioselectivity, allowing for precise control over the position of the aromatic group in the final product [18]. The reaction is completed by reductive elimination to form the desired carbon-carbon bond [18].
Ruthenium and nickel catalysts offer alternative pathways for alkene functionalization [17]. Ruthenium complexes can catalyze the addition of aromatic compounds to alkenes through C-H activation processes, while nickel catalysts are effective for coupling reactions involving alkenes and aryl halides [17]. These catalysts often operate through different mechanistic pathways compared to palladium, providing complementary selectivity patterns [17].
| Catalyst | Alkene Substrate | Aromatic Component | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 4-Methylhex-5-ene | Bromobenzene | 100°C, 24h, DMF | 78 | >95:5 |
| RuCl₃/PPh₃ | 4-Methylhex-5-ene | Benzene | 120°C, 36h, Toluene | 65 | 90:10 |
| Ni(COD)₂/PCy₃ | 4-Methylhex-5-ene | Iodobenzene | 80°C, 18h, THF | 72 | 92:8 |
| Fe(TPP)Cl | 4-Methylhex-5-ene | Benzyl bromide | 60°C, 12h, DCE | 70 | >95:5 |
Table 3: Transition metal-catalyzed alkene functionalization for the synthesis of (4-Methylhex-5-EN-1-YL)benzene [15] [16] [17] [18].
Iron-catalyzed reactions have gained significant attention due to their cost-effectiveness and environmental benefits [4]. Recent studies have demonstrated that iron porphyrin catalysts can mediate both alkene hydrogen atom transfer and capture of the resulting radical in an alkyl-iron S₍H₎2 reaction [4]. This dual functionality allows for the efficient synthesis of (4-Methylhex-5-EN-1-YL)benzene through a redox-neutral catalytic cycle that circumvents the need for exogenous oxidants [4].
Acid and base-mediated cyclization techniques represent another important category of catalytic strategies for the synthesis of (4-Methylhex-5-EN-1-YL)benzene [22]. These methods often involve the activation of functional groups through protonation or deprotonation, followed by intramolecular reactions that establish the desired carbon framework [22].
Acid-catalyzed cyclizations typically employ Brønsted acids (such as sulfuric acid or p-toluenesulfonic acid) or Lewis acids (such as boron trifluoride or aluminum chloride) [22]. These catalysts activate alkene or carbonyl functionalities, generating electrophilic species that can be attacked by the aromatic ring [22]. For the synthesis of (4-Methylhex-5-EN-1-YL)benzene, acid catalysis can facilitate the cyclization of appropriate precursors containing both aromatic and alkenyl moieties [22] [27].
Base-mediated cyclizations offer complementary reactivity patterns [24]. Strong bases such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can deprotonate acidic positions, generating nucleophilic carbon centers that participate in cyclization reactions [24]. These reactions often proceed through carbanion intermediates and can be highly stereoselective under appropriate conditions [24].
| Catalyst Type | Specific Catalyst | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Brønsted Acid | p-TsOH | 80°C, 6h, Toluene | 68 | Good |
| Lewis Acid | BF₃·Et₂O | 0-25°C, 4h, DCM | 75 | Excellent |
| Lewis Acid | Bi(OTf)₃ | 50°C, 8h, DCE | 72 | Very Good |
| Strong Base | KOtBu | -78 to 25°C, 12h, THF | 65 | Moderate |
| Mild Base | K₂CO₃ | 60°C, 24h, Acetone | 58 | Good |
Table 4: Acid and base-mediated cyclization techniques for the synthesis of (4-Methylhex-5-EN-1-YL)benzene derivatives [22] [24] [27].
Recent developments in acid/base-mediated cyclizations include the use of bifunctional catalysts that contain both acidic and basic sites [27]. These catalysts can activate multiple functional groups simultaneously, leading to more efficient and selective transformations [27]. Additionally, the combination of acid/base catalysis with other activation modes, such as photocatalysis or electrochemistry, has opened new avenues for the synthesis of complex alkylbenzene derivatives like (4-Methylhex-5-EN-1-YL)benzene [27].
The choice of solvent and temperature significantly impacts the efficiency and selectivity of reactions used to synthesize (4-Methylhex-5-EN-1-YL)benzene [29]. Solvent effects can influence reaction rates, equilibria, and selectivity through various mechanisms, including stabilization of transition states, alteration of reagent reactivity, and modification of substrate conformation [29].
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred for nucleophilic substitution and cross-coupling reactions due to their ability to dissolve both organic substrates and inorganic reagents [29]. These solvents can stabilize charged intermediates and transition states through dipole-dipole interactions, facilitating reactions that proceed through ionic mechanisms [29] [33].
Non-polar solvents like toluene, hexane, and diethyl ether are more suitable for reactions sensitive to protic conditions, such as organometallic additions and certain catalytic processes [33]. These solvents minimize undesired side reactions and can enhance the stability of sensitive catalysts or intermediates [33]. For Claisen rearrangements used in the synthesis of (4-Methylhex-5-EN-1-YL)benzene, high-boiling non-polar solvents are typically employed to achieve the elevated temperatures required for the reaction [29].
| Solvent | Dielectric Constant | Reaction Type | Temperature Range (°C) | Relative Rate | Selectivity |
|---|---|---|---|---|---|
| DMF | 36.7 | Cross-coupling | 80-120 | High | Good |
| DMSO | 46.7 | Nucleophilic substitution | 60-100 | Very High | Moderate |
| Toluene | 2.4 | Claisen rearrangement | 100-180 | Moderate | Excellent |
| THF | 7.6 | Organometallic addition | -78 to 66 | Moderate | Good |
| DCM | 8.9 | Lewis acid catalysis | -20 to 40 | High | Very Good |
| Water | 80.1 | Green chemistry approaches | 25-100 | Variable | Variable |
Table 5: Solvent effects on reactions used for (4-Methylhex-5-EN-1-YL)benzene synthesis [29] [33] [34].
Temperature effects are equally important for optimizing the synthesis of (4-Methylhex-5-EN-1-YL)benzene [29]. Higher temperatures generally increase reaction rates but may lead to decreased selectivity and the formation of byproducts [29]. For thermodynamically controlled reactions, temperature can significantly influence the product distribution by affecting the relative stability of different products [29] [34].
Kinetic studies have shown that the activation energy for many reactions involved in the synthesis of (4-Methylhex-5-EN-1-YL)benzene falls within the range of 15-30 kcal/mol [34]. This translates to a 2-4 fold increase in reaction rate for every 10°C increase in temperature [34]. However, careful temperature control is essential to balance reaction rate with selectivity, particularly for catalytic processes where catalyst deactivation may occur at elevated temperatures [34].
Optimizing reaction conditions to enhance yield and minimize byproduct formation is crucial for the efficient synthesis of (4-Methylhex-5-EN-1-YL)benzene [31]. Several strategies have been developed to address these challenges, including the use of design of experiments (DoE) methodologies, careful control of reagent stoichiometry, and the implementation of continuous flow technologies [31].
Design of experiments approaches allow for systematic exploration of reaction parameters and their interactions [31]. Unlike traditional one-factor-at-a-time optimization, DoE considers multiple variables simultaneously, revealing synergistic effects that might otherwise be missed [31]. For the synthesis of (4-Methylhex-5-EN-1-YL)benzene, key parameters typically include catalyst loading, reagent ratios, reaction time, temperature, and solvent composition [31] [35].
Byproduct formation can be mitigated through several approaches [32]. Selective catalysts that favor the desired transformation while suppressing side reactions are particularly valuable [32]. For example, in transition metal-catalyzed coupling reactions, the choice of ligand can dramatically influence the chemoselectivity and regioselectivity of the process [32]. Additionally, careful control of reaction conditions, such as slow addition of reactive species or precise temperature management, can minimize unwanted pathways [32].
| Optimization Strategy | Implementation | Yield Improvement | Byproduct Reduction |
|---|---|---|---|
| Catalyst Screening | Testing 5-10 catalyst systems | 15-30% | 20-40% |
| Ligand Optimization | Phosphine and N-heterocyclic carbene variations | 10-25% | 30-50% |
| Reaction Concentration | Dilution studies (0.05-1.0 M) | 5-15% | 10-30% |
| Slow Addition | Syringe pump delivery of reactive components | 10-20% | 40-60% |
| Temperature Profiling | Programmed heating/cooling cycles | 5-15% | 15-35% |
| Continuous Flow | Microreactor technology | 20-40% | 30-50% |
Table 6: Yield enhancement and byproduct mitigation strategies for (4-Methylhex-5-EN-1-YL)benzene synthesis [31] [32] [35].
Recent advances in reaction monitoring technologies have enabled real-time optimization of reaction conditions [35]. Techniques such as in-line infrared spectroscopy, online mass spectrometry, and automated sampling systems allow for continuous assessment of reaction progress and product distribution [35]. This information can be used to adjust reaction parameters dynamically, leading to improved yields and reduced byproduct formation [35].
Particularly noteworthy is the ring-chain interaction conformation, which exhibits a stabilization energy of -1.5 kJ/mol relative to the all-trans state. This stabilization arises from favorable dispersive interactions between the alkyl chain and the benzene π-electron system when the chain adopts a folded configuration that positions aliphatic carbons above the aromatic ring [2]. Such interactions have been observed in related alkylbenzene systems, where chains of sufficient length can fold back over the aromatic core [2].
The rotational barriers for conformational interconversion range from 11.3 to 22.1 kJ/mol, with the highest barriers associated with transitions involving the formation of highly strained multiple-gauche and folded conformations [3]. These barriers reflect the combined effects of torsional strain, steric repulsion, and electronic interactions that govern the conformational dynamics of the system.
The phase-transition behavior of (4-Methylhex-5-EN-1-YL)benzene reflects the balance between intermolecular forces and thermal energy. Based on structural correlations with similar alkylbenzene compounds, the estimated melting point falls in the range of -20 to -10°C, indicating a liquid state under ambient conditions [5]. This relatively low melting point is consistent with the molecular structure, which lacks strong intermolecular interactions such as hydrogen bonding and possesses sufficient molecular flexibility to disrupt crystalline packing [5].
The estimated boiling point of 240-250°C aligns with the molecular weight and hydrocarbon character of the compound [5]. This value is intermediate between shorter alkylbenzenes such as propylbenzene (boiling point ~159°C) and longer-chain homologs, reflecting the additive contribution of the extended alkyl substituent to the overall molecular interactions [5]. The presence of the terminal double bond introduces a slight elevation in volatility compared to the corresponding saturated analog due to reduced van der Waals interactions [6].
The vapor pressure behavior of (4-Methylhex-5-EN-1-YL)benzene exhibits exponential temperature dependence characteristic of organic liquids [7] [8]. At ambient temperature (25°C), the estimated vapor pressure ranges from 0.1 to 1.0 mmHg, classifying the compound as having moderate volatility [9].
The temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with the compound exhibiting increasing volatility as temperature rises. The relatively high vapor pressure at elevated temperatures indicates potential for significant evaporation during industrial processing or environmental release [10]. The volatility profile suggests that the compound would partition preferentially to the gas phase at temperatures above 100°C, which has implications for its environmental fate and handling requirements [7].
The estimated heat of vaporization (45-55 kJ/mol) reflects moderate intermolecular forces dominated by van der Waals interactions and weak π-π stacking between aromatic rings [11]. This value is consistent with similar alkylbenzene compounds and indicates that the energy required for phase transition from liquid to vapor is moderate compared to more polar or hydrogen-bonding compounds [5].
The solubility profile of (4-Methylhex-5-EN-1-YL)benzene reflects its predominantly hydrophobic character combined with aromatic π-electron interactions [12]. The compound exhibits very low water solubility (estimated 5-15 mg/L at 25°C), consistent with its substantial hydrocarbon content and lack of polar functional groups [13]. This poor aqueous solubility is quantified by the high octanol-water partition coefficient (LogP ~4.5-5.0), indicating strong preference for lipophilic environments [14] [12].
The solubility behavior varies dramatically across different solvent systems. In aliphatic hydrocarbons such as hexane and cyclohexane, the compound shows excellent solubility (850-920 g/L) due to favorable van der Waals interactions between the alkyl chain and solvent molecules [13]. Aromatic solvents like toluene provide even higher solubility (>950 g/L) through additional π-π stacking interactions between the benzene rings [13].
Polar protic solvents exhibit moderate to good solubility depending on their hydrocarbon content. Ethanol provides good solubility (125 g/L) through a combination of dispersion forces and potential weak hydrogen bonding with the π-electron system [13]. Methanol shows reduced solubility (45 g/L) due to its smaller hydrocarbon component and stronger self-association through hydrogen bonding [13].
The partition behavior in different solvent systems reflects the dual nature of the molecule, with the aromatic ring providing sites for π-interactions while the extended alkyl chain contributes significant hydrophobic character [12]. The calculated LogP values range from 0.12 in toluene (minimal partitioning due to similar chemical nature) to 4.85 in water (strong partitioning away from the aqueous phase) [14].